1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Description
1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a naturally occurring alkaloid found in certain plant species. The compound’s structure and biological activities make it a subject of extensive research in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
17934-66-6 |
|---|---|
Molecular Formula |
C29H47NO4 |
Molecular Weight |
473.698 |
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C29H47NO4/c1-17(31)22-9-10-23-21-8-7-19-15-20(11-13-28(19,3)24(21)12-14-29(22,23)4)34-26-16-25(32-6)27(30-5)18(2)33-26/h10,18-22,24-27,30H,7-9,11-16H2,1-6H3/t18-,19+,20+,21+,22-,24+,25+,26+,27-,28+,29-/m1/s1 |
InChI Key |
NEPWOAPISLMKBW-FSSCRBTRSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4=CCC5C(=O)C)C)C)OC)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves several steps, starting from readily available precursors. The most common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the purity and yield of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and adjustment of parameters to maintain consistency and efficiency. The use of high-throughput reactors and automated systems helps in achieving large-scale production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds
Scientific Research Applications
1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, this compound is investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. In medicine, the compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Additionally, this compound finds applications in the industry as a precursor for the synthesis of other valuable compounds and as a component in the development of new materials.
Mechanism of Action
The mechanism of action of 1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing cellular processes. The pathways involved in this compound’s action include signal transduction, gene expression, and metabolic regulation. These interactions result in various biological effects, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and biological activities make it a valuable subject of research in chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds further underscore its importance and potential for future developments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
